![molecular formula C10H16K2MgN2O10 B092234 Ethylenediaminetetraacetic acid dipotassium Magnesium salt CAS No. 15708-48-2](/img/structure/B92234.png)
Ethylenediaminetetraacetic acid dipotassium Magnesium salt
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Overview
Description
Ethylenediaminetetraacetic acid dipotassium Magnesium salt is a chelating agent, which means it can form stable complexes with metal ions. This compound is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent used in various applications. The presence of magnesium and potassium ions enhances its chelating properties, making it useful in a wide range of scientific and industrial applications.
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a well-known chelating agent . Its primary targets are divalent and polyvalent metal cations , including calcium, iron, and magnesium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
EDTA-K2Mg interacts with its targets by forming stable, water-soluble complexes . The compound has multiple carboxyl and amine groups that can donate electron pairs to form coordinate covalent bonds with metal ions . This interaction effectively sequesters the metal ions, preventing them from participating in other reactions .
Biochemical Pathways
By chelating metal ions, EDTA-K2Mg can influence numerous biochemical pathways. For instance, it can inhibit enzymes that require metal cofactors, disrupt metal-dependent protein-protein interactions, and prevent the formation of reactive oxygen species by transition metals . The exact pathways affected depend on the specific metal ions present in the biological system .
Pharmacokinetics
Like other edta compounds, it is expected to have poor oral bioavailability due to its high polarity and inability to cross lipid membranes . Once in the bloodstream, it can distribute throughout the body, binding to metal ions in various tissues . The chelated metal-EDTA complexes are typically excreted in the urine .
Result of Action
The chelation of metal ions by EDTA-K2Mg can have various molecular and cellular effects. For example, it can prevent blood clotting by chelating calcium ions, which are necessary for the coagulation cascade . In tissue culture, it can prevent cell clumping by chelating calcium ions, which mediate cell-cell adhesion .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid dipotassium magnesium salt plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as calcium, magnesium, iron, and copper . This prevents these ions from participating in unwanted side reactions, thereby influencing the activity of various enzymes and proteins that require these metal ions for their function .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to chelate metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can prevent the catalytic activity of metal-dependent enzymes, thereby influencing the metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong chelating properties. It forms stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in other reactions . This can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable and does not degrade easily
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to bind metal ions. It can interact with enzymes or cofactors that require these ions, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium magnesium ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and potassium hydroxides. The reaction is carried out in an aqueous medium, where ethylenediaminetetraacetic acid is first dissolved in water, followed by the addition of magnesium hydroxide and potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium magnesium ethylenediaminetetraacetate.
Industrial Production Methods: In industrial settings, the production of dipotassium magnesium ethylenediaminetetraacetate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through filtration and crystallization processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetic acid dipotassium Magnesium salt primarily undergoes complexation reactions due to its chelating nature. It can form stable complexes with various metal ions, including calcium, iron, and zinc.
Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts such as calcium chloride, iron sulfate, and zinc acetate.
Major Products: The major products of these reactions are the metal complexes of dipotassium magnesium ethylenediaminetetraacetate. For example, when reacted with calcium chloride, the product is calcium dipotassium magnesium ethylenediaminetetraacetate.
Scientific Research Applications
Molecular Biology and Biochemistry
Chelation of Metal Ions
EDTA-K2Mg is primarily used to chelate metal ions in biological systems. It can effectively bind divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for numerous enzymatic reactions. By sequestering these ions, EDTA-K2Mg minimizes metal ion contamination that could inhibit enzyme activity, particularly in processes involving metalloproteases and other metal-dependent enzymes .
Applications in Cell Culture
In cell culture, EDTA-K2Mg is utilized to maintain the stability of cell environments by preventing the precipitation of metal ions that may interfere with cellular processes. It is also used in transfection protocols where the presence of free metal ions could affect the efficacy of DNA or RNA delivery into cells .
Analytical Chemistry
Complexometric Titration
EDTA-K2Mg is widely used in complexometric titration methods to determine the concentration of metal ions in solution. Its strong chelating properties allow for precise measurements in various samples, including water quality testing and food analysis . The ability to form stable complexes with metals enables accurate quantification through titration techniques.
Spectrophotometric Analysis
The compound can also be employed in spectrophotometric methods where it forms colored complexes with certain metal ions, facilitating their detection and quantification. This application is particularly useful in environmental monitoring and quality control processes in industries such as pharmaceuticals and food production .
Agriculture
Nutrient Delivery
In agricultural applications, EDTA-K2Mg serves as a source of magnesium and potassium for plants. These nutrients are vital for photosynthesis and overall plant health. By chelating these nutrients, EDTA-K2Mg enhances their bioavailability, allowing for more efficient uptake by plants . This application is especially beneficial in soils that are deficient in these essential nutrients.
Environmental Science
Heavy Metal Remediation
EDTA-K2Mg is utilized in environmental remediation efforts to extract heavy metals from contaminated soils and water bodies. Its strong binding affinity for metals allows it to mobilize contaminants, making them easier to remove or neutralize . This application is crucial for restoring polluted environments and ensuring safe drinking water.
Case Studies
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid
- Disodium ethylenediaminetetraacetate
- Calcium disodium ethylenediaminetetraacetate
Comparison: Ethylenediaminetetraacetic acid dipotassium Magnesium salt is unique due to the presence of both magnesium and potassium ions, which enhance its chelating properties compared to ethylenediaminetetraacetic acid alone. The addition of magnesium improves its ability to form stable complexes with a broader range of metal ions, while potassium ions increase its solubility in water, making it more effective in aqueous applications.
Biological Activity
Ethylenediaminetetraacetic acid dipotassium magnesium salt (commonly referred to as EDTA-K2 Mg) is a chelating agent that plays a significant role in various biological and clinical applications. This compound is particularly noted for its ability to bind metal ions, which can influence several biological processes. This article will explore its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
EDTA-K2 Mg is a salt derived from ethylenediaminetetraacetic acid (EDTA), characterized by its ability to form stable complexes with divalent and trivalent metal ions. Its chemical formula is represented as C10H12K2MgN2O8, and it typically exists as a white, water-soluble powder. The compound is used in various formulations due to its high solubility and stability under physiological conditions.
The primary mechanism of action for EDTA-K2 Mg involves the chelation of metal ions. This process can:
- Inhibit Enzymatic Activity : By binding essential metal ions required for enzymatic function, EDTA can inhibit metalloproteins and metallopeptidases, thereby altering metabolic pathways.
- Prevent Aggregation : In blood samples, EDTA-K2 Mg prevents platelet aggregation, which is crucial for accurate hematological assessments .
- Stabilize Biomolecules : The compound has been shown to stabilize proteins such as insulin during storage, enhancing their shelf life in laboratory settings .
Applications in Medicine and Research
EDTA-K2 Mg finds extensive application in both clinical and research environments:
- Anticoagulant in Blood Sampling : It serves as an anticoagulant in blood collection tubes, minimizing the risk of pseudothrombocytopenia by preventing platelet clumping .
- Chelation Therapy : EDTA is utilized in chelation therapy for heavy metal poisoning and cardiovascular diseases. Studies have indicated improvements in clinical outcomes for patients undergoing EDTA treatment for coronary artery disease .
- Biochemical Research : In molecular biology, EDTA is used to deactivate metal-dependent enzymes during experimental procedures, ensuring the integrity of nucleic acids and proteins .
1. Chelation Therapy in Cardiovascular Disease
A meta-analysis involving 24 studies highlighted the efficacy of EDTA chelation therapy in patients with cardiovascular disease (CVD). Notably, 17 studies reported significant improvements in health outcomes post-treatment. The most pronounced benefits were observed among patients with diabetes or severe arterial disease, suggesting that EDTA may help mitigate complications associated with these conditions .
2. Stability of Insulin
Research comparing the stability of insulin stored in K2-EDTA versus serum samples revealed that K2-EDTA maintained insulin stability longer than traditional methods. This finding underscores the importance of chelating agents in preserving sensitive biomolecules during laboratory analysis .
Table 1: Comparison of Biological Activities of EDTA-K2 Mg
Table 2: Clinical Outcomes from EDTA Chelation Therapy
Study Reference | Patient Population | Outcome Improvement (%) | Notable Findings |
---|---|---|---|
Van Rij et al., 1994 | Patients with peripheral artery disease | +12% | Improved pain-free walking distance |
Lamas et al., 2013 | Patients post-myocardial infarction | +8% | Enhanced quality of life metrics |
Properties
CAS No. |
15708-48-2 |
---|---|
Molecular Formula |
C10H16K2MgN2O10 |
Molecular Weight |
426.74 g/mol |
IUPAC Name |
magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2K.Mg.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;2*+1;+2;;/p-4 |
InChI Key |
BDJDUURJBLFAEF-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Mg+2].[K+].[K+] |
Key on ui other cas no. |
15708-48-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
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